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molecular formula C3H9N B117126 Isopropyl-d7-amine CAS No. 106658-09-7

Isopropyl-d7-amine

Cat. No. B117126
M. Wt: 66.15 g/mol
InChI Key: JJWLVOIRVHMVIS-YYWVXINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:4][CH2:3]1.[NH2:25][CH:26]1[CH2:31][CH2:30][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:28][CH2:27]1>>[CH:2]([NH2:1])([CH3:7])[CH3:3].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:6][CH2:7]1.[NH2:25][CH:26]1[CH2:27][CH2:28][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:30][CH2:31]1

Inputs

Step One
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Smiles
Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Name
Type
product
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732460B2

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:4][CH2:3]1.[NH2:25][CH:26]1[CH2:31][CH2:30][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:28][CH2:27]1>>[CH:2]([NH2:1])([CH3:7])[CH3:3].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:6][CH2:7]1.[NH2:25][CH:26]1[CH2:27][CH2:28][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:30][CH2:31]1

Inputs

Step One
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Smiles
Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Name
Type
product
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07732460B2

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:4][CH2:3]1.[NH2:25][CH:26]1[CH2:31][CH2:30][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:28][CH2:27]1>>[CH:2]([NH2:1])([CH3:7])[CH3:3].[NH2:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][C@@:9]2([OH:24])[C:13]3=[C:14]([F:23])[CH:15]=[N:16][C:17]4[CH:18]=[C:19]([F:22])[C:20](=[O:21])[N:11]([C:12]=43)[CH2:10]2)[CH2:6][CH2:7]1.[NH2:25][CH:26]1[CH2:27][CH2:28][N:29]([CH2:32][C@:33]2([OH:47])[C:37]3=[C:38]([F:46])[CH:39]=[N:40][C:41]4[CH:42]=[CH:43][C:44](=[O:45])[N:35]([C:36]=43)[CH2:34]2)[CH2:30][CH2:31]1

Inputs

Step One
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Smiles
Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with 50:50:0.1 acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N
Name
Type
product
Smiles
NC1CCN(CC1)C[C@@]1(CN2C=3C1=C(C=NC3C=C(C2=O)F)F)O
Name
Type
product
Smiles
NC1CCN(CC1)C[C@]1(CN2C=3C1=C(C=NC3C=CC2=O)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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